molecular formula C12H22N2O3 B11871722 (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate

(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B11871722
M. Wt: 242.31 g/mol
InChI Key: LHKPJKQHDZAQMU-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the use of azetidine precursors and tert-butyl protecting groups. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require specific reaction conditions and catalysts.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and subsequent purification steps. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom facilitate bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific tert-butyl protecting group and dimethylamino substituent, which confer distinct reactivity and stability characteristics. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (2S)-2-[2-(dimethylamino)-2-oxoethyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(14)8-10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

LHKPJKQHDZAQMU-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)N(C)C

Origin of Product

United States

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